molecular formula C20H31N3O2 B4970887 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine

1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine

Cat. No. B4970887
M. Wt: 345.5 g/mol
InChI Key: QGOHQPYKOZVJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, also known as MN-23, is a synthetic compound that belongs to the class of piperazine derivatives. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor. The activation of this receptor leads to a decrease in the production of cyclic AMP, which results in the inhibition of neurotransmitter release. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. The compound has been shown to increase serotonin levels in the brain, which is associated with a decrease in anxiety and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to decrease the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is its low water solubility, which can make it difficult to administer in certain studies.

Future Directions

There are several future directions for the study of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, including its potential as a therapeutic agent for neurological disorders and its use in the development of new anti-inflammatory drugs. The compound could also be studied for its potential as a tool for studying the role of the 5-HT1A receptor in other physiological processes. Additionally, the development of new synthesis methods for 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine could lead to improvements in its purity and water solubility, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been shown to have a high affinity for the 5-HT1A receptor and has several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. While there are limitations to the use of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments, the compound has several potential future directions for the study of neurological disorders and the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine involves several steps, including the reaction of 4-nitrobenzaldehyde with 8-methyl-7-nonen-1-amine to form 4-(8-methyl-7-nonen-1-yl)-4-nitrobenzaldehyde. This intermediate is then reacted with piperazine to form 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been used in several scientific studies, including its potential as a therapeutic agent for neurological disorders. The compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(8-methylnon-7-enyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-18(2)8-6-4-3-5-7-13-21-14-16-22(17-15-21)19-9-11-20(12-10-19)23(24)25/h8-12H,3-7,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOHQPYKOZVJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Methylnon-7-enyl)-4-(4-nitrophenyl)piperazine

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